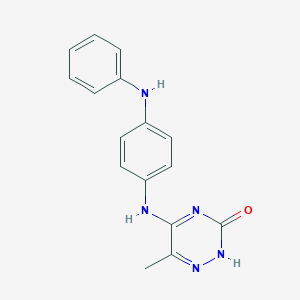
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCM is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile induces apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is its versatility. It can be easily synthesized and modified to obtain compounds with different properties. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is its toxicity. It has been shown to be toxic to certain cell lines and can cause adverse effects in animal models at high doses.
Future Directions
There are several future directions for the research and development of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile. One of the areas of interest is the development of novel drugs based on 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile for the treatment of various diseases. Another area of interest is the synthesis of new materials with unique properties using 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile as a building block. Additionally, the use of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile in organic electronics is an area of active research, with the aim of improving the performance of organic solar cells and light-emitting diodes. Finally, the toxicity of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile needs to be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile and its safety for use in various applications.
Synthesis Methods
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile can be synthesized through a multistep reaction process that involves the condensation of malononitrile with a substituted benzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol or methanol under reflux conditions. The product is then purified using column chromatography.
Scientific Research Applications
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has been used as a lead compound in the development of novel drugs for the treatment of various diseases.
In materials science, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been used as a building block for the synthesis of new materials with unique properties. It has been incorporated into polymer matrices to enhance their mechanical and thermal properties. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has also been used as a dopant in organic electronics to improve the performance of organic solar cells and light-emitting diodes.
properties
Product Name |
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(5,7-dimethyl-2-phenylchromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C20H14N2O/c1-13-8-14(2)20-17(16(11-21)12-22)10-18(23-19(20)9-13)15-6-4-3-5-7-15/h3-10H,1-2H3 |
InChI Key |
IQXDATPOHPHUKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=C(C#N)C#N)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=C(C#N)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)



